molecular formula C31H34F2N2O4 B12783555 Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylpropyl)-, phenylmethyl ester, (S-(R*,R*))- CAS No. 134450-34-3

Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylpropyl)-, phenylmethyl ester, (S-(R*,R*))-

Cat. No.: B12783555
CAS No.: 134450-34-3
M. Wt: 536.6 g/mol
InChI Key: AOOMDOSCXSIDMV-SVBPBHIXSA-N
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Description

Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylpropyl)-, phenylmethyl ester, (S-(R*,R*))- is a complex organic compound with a unique structure that includes multiple functional groups such as carbamic acid, difluoro-oxo, and phenylmethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylpropyl)-, phenylmethyl ester, (S-(R*,R*))- typically involves multiple steps. The process begins with the preparation of the core structure, which involves the introduction of the difluoro-oxo and phenylmethyl groups. This is followed by the formation of the carbamic acid and ester functional groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylpropyl)-, phenylmethyl ester, (S-(R*,R*))- can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-oxo derivatives, while reduction may produce difluoro-hydroxy compounds. Substitution reactions can lead to a variety of derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylpropyl)-, phenylmethyl ester, (S-(R*,R*))- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylpropyl)-, phenylmethyl ester, (S-(R*,R*))- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylpropyl)-, phenylmethyl ester, (S-(R*,R*))- can be compared with other similar compounds such as:

    Carbamic acid derivatives: These compounds share the carbamic acid functional group but differ in their substituents and overall structure.

    Difluoro-oxo compounds: These compounds contain the difluoro-oxo group and may have similar reactivity and properties.

    Phenylmethyl esters: These compounds have the phenylmethyl ester functional group and may exhibit similar chemical behavior.

Properties

CAS No.

134450-34-3

Molecular Formula

C31H34F2N2O4

Molecular Weight

536.6 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-3-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C31H34F2N2O4/c1-22(2)27(35-30(38)39-21-25-16-10-5-11-17-25)29(37)34-26(20-24-14-8-4-9-15-24)28(36)31(32,33)19-18-23-12-6-3-7-13-23/h3-17,22,26-27H,18-21H2,1-2H3,(H,34,37)(H,35,38)/t26-,27-/m0/s1

InChI Key

AOOMDOSCXSIDMV-SVBPBHIXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)(F)F)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)(F)F)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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